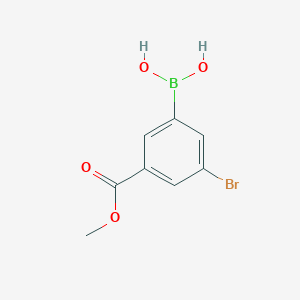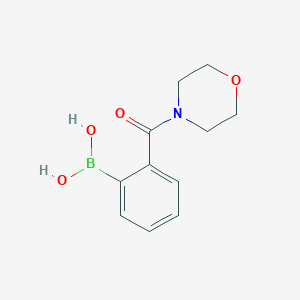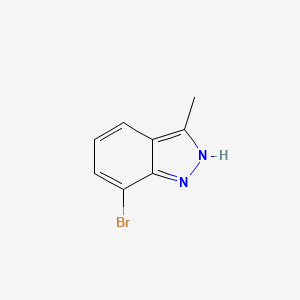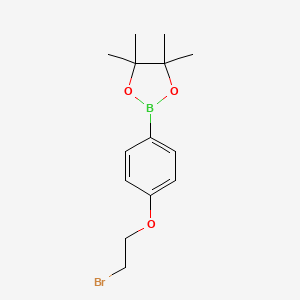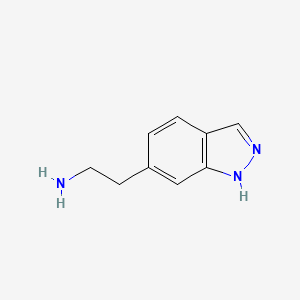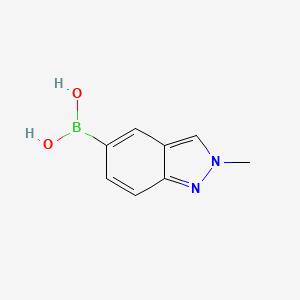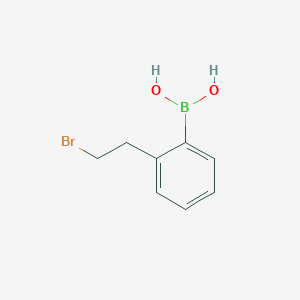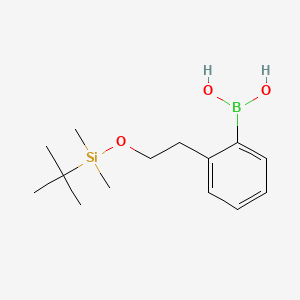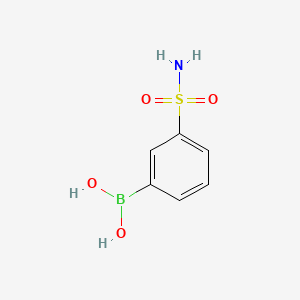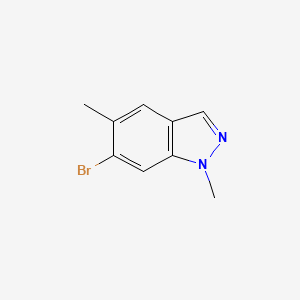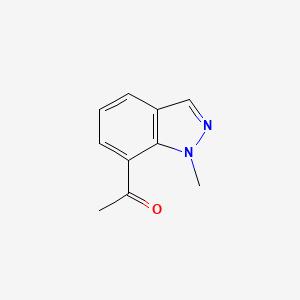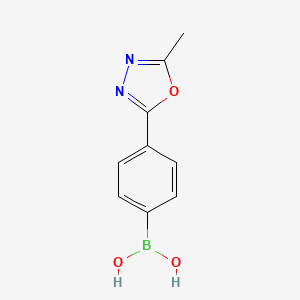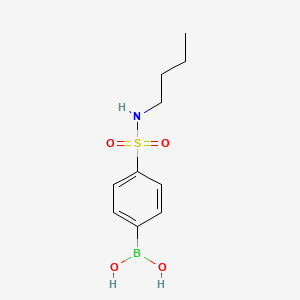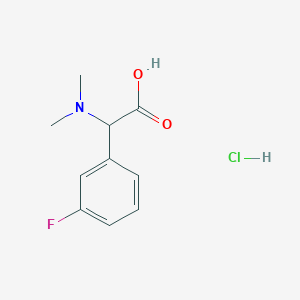
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
概要
説明
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: is a fluorinated organic compound with the molecular formula C10H13ClFNO2. It is a derivative of phenylacetic acid where a fluorine atom is substituted at the 3-position of the phenyl ring, and a dimethylamino group is attached to the alpha-carbon of the acetic acid moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
科学的研究の応用
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in various diseases, such as cancer and neurological disorders.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fluorinated materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Direct fluorination: Starting with (dimethylamino)phenylacetic acid and introducing a fluorine atom at the 3-position using fluorinating agents such as Selectfluor or xenon difluoride.
Suzuki-Miyaura cross-coupling: Involving the reaction of a boronic acid derivative of (dimethylamino)phenylacetic acid with a fluorinated halide under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the desired chemical transformations.
化学反応の分析
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various fluorinated organic compounds.
作用機序
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease processes.
Receptor Binding: Interacting with receptors in the body to modulate biological responses.
Pathway Modulation: Influencing signaling pathways that regulate cellular functions.
類似化合物との比較
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (Dimethylamino)phenylacetic acid, (3-fluorophenyl)acetic acid, and other fluorinated phenylacetic acid derivatives.
Uniqueness: The presence of both the fluorine atom and the dimethylamino group gives this compound distinct chemical and biological properties compared to its analogs.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKRZXORYYRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


